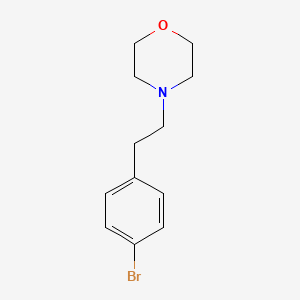
4-(4-Bromofeniletil)morfolina
Descripción general
Descripción
4-(4-Bromophenethyl)morpholine is an organic compound with the molecular formula C12H16BrNO It is a derivative of morpholine, where the morpholine ring is substituted with a 4-bromophenethyl group
Aplicaciones Científicas De Investigación
4-(4-Bromophenethyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of protein-ligand interactions, particularly in the development of inhibitors for specific enzymes.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Análisis Bioquímico
Biochemical Properties
4-(4-Bromophenethyl)morpholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromophenethyl group allows it to form stable interactions with specific enzymes, potentially inhibiting or activating their functions. For example, it may interact with cytochrome P450 enzymes, affecting their catalytic activity. The morpholine ring can also form hydrogen bonds with proteins, influencing their conformation and activity .
Cellular Effects
4-(4-Bromophenethyl)morpholine affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of G-protein coupled receptors (GPCRs), altering downstream signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-(4-Bromophenethyl)morpholine involves its binding interactions with biomolecules. The bromophenethyl group can interact with hydrophobic pockets in enzymes, leading to inhibition or activation of their activity. The morpholine ring can form hydrogen bonds with amino acid residues in proteins, stabilizing specific conformations. These interactions can result in changes in enzyme activity, gene expression, and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Bromophenethyl)morpholine can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, it may degrade into inactive metabolites over time, reducing its efficacy. Additionally, prolonged exposure to the compound can lead to adaptive cellular responses, such as changes in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of 4-(4-Bromophenethyl)morpholine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, such as cellular toxicity and organ damage. Threshold effects may also be observed, where a specific dosage is required to elicit a significant biological response .
Metabolic Pathways
4-(4-Bromophenethyl)morpholine is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. The compound may also interact with cofactors, such as NADPH, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of 4-(4-Bromophenethyl)morpholine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier (SLC) transporters, influencing its intracellular concentration. Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of 4-(4-Bromophenethyl)morpholine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, by targeting signals. Post-translational modifications, such as phosphorylation, can also affect the compound’s activity and function within cells .
Métodos De Preparación
The synthesis of 4-(4-Bromophenethyl)morpholine typically involves the reaction of morpholine with 4-bromophenethyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for scaling up the process. The key steps involve the preparation of the starting materials, the reaction conditions, and the purification of the final product.
Análisis De Reacciones Químicas
4-(4-Bromophenethyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide or thiourea.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding phenethyl derivative.
The major products formed from these reactions depend on the specific reagents and conditions used .
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenethyl group enhances its binding affinity to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
4-(4-Bromophenethyl)morpholine can be compared with other similar compounds, such as:
4-(4-Chlorophenethyl)morpholine: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and binding properties.
4-(4-Fluorophenethyl)morpholine: Contains a fluorine atom, leading to variations in its chemical and biological activity.
4-(4-Methylphenethyl)morpholine: The presence of a methyl group instead of a halogen atom results in different physical and chemical properties.
The uniqueness of 4-(4-Bromophenethyl)morpholine lies in its bromine substitution, which imparts distinct reactivity and binding characteristics compared to its analogs .
Propiedades
IUPAC Name |
4-[2-(4-bromophenyl)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUTUFSXCVKNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479308 | |
| Record name | 4-(4-BROMOPHENETHYL)MORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736991-39-2 | |
| Record name | 4-[2-(4-Bromophenyl)ethyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=736991-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-BROMOPHENETHYL)MORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromophenethyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
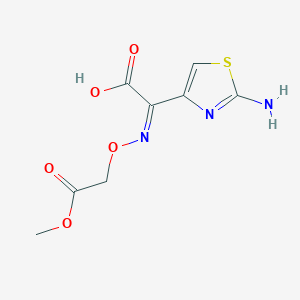
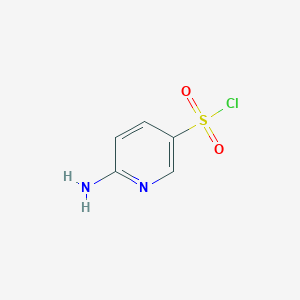

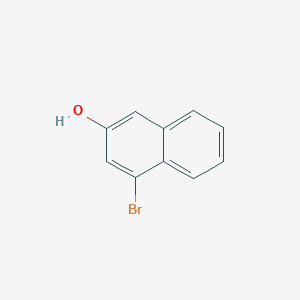

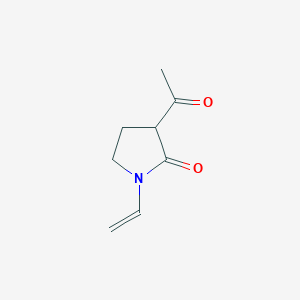
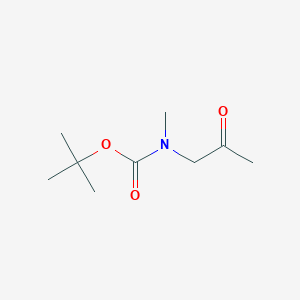

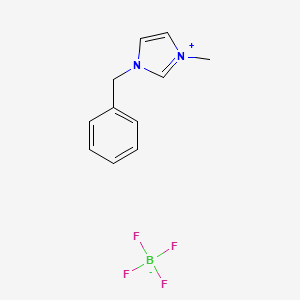
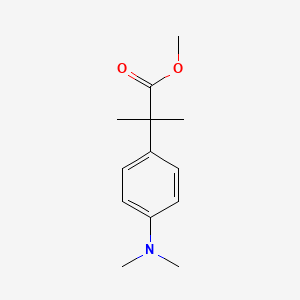

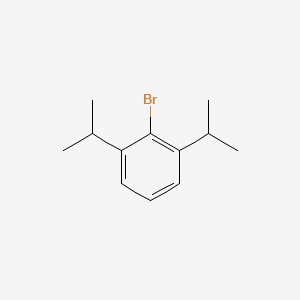
![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)

